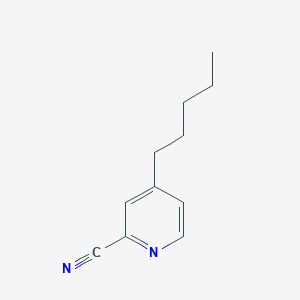

4-Pentyl-2-cyanopyridine

Description

Properties

CAS No. |

91717-93-0 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-pentylpyridine-2-carbonitrile |

InChI |

InChI=1S/C11H14N2/c1-2-3-4-5-10-6-7-13-11(8-10)9-12/h6-8H,2-5H2,1H3 |

InChI Key |

HDJBHXHPURETOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=NC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Pentyl-2-cyanopyridine with structurally related pyridine derivatives identified in the evidence:

Electronic and Reactivity Profiles

- 4-Pentyl-2-cyanopyridine: The electron-withdrawing cyano group deactivates the pyridine ring, directing electrophilic substitution to the 3- or 5-positions. The pentyl chain enhances solubility in nonpolar solvents .

- 4-Methoxypyridine-2-carboxylic acid amide : The methoxy group donates electrons, activating the ring for electrophilic substitution, while the amide participates in hydrogen bonding, improving crystallinity .

- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : The carboxylic acid and fluorine substituents increase acidity and metabolic stability, respectively. The hydroxyl group may enable metal chelation .

- 4-(2-Aminoethyl)pyridine: The amino group facilitates protonation at physiological pH, making it suitable for coordinating transition metals in catalysis .

Solubility and Stability

- 4-Pentyl-2-cyanopyridine: Predicted to have low water solubility due to the pentyl chain but high stability in organic solvents.

- 4-Methoxypyridine-2-carboxylic acid amide : Moderate water solubility via hydrogen bonding; hydrolytically stable under neutral conditions .

- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : Water-soluble in basic conditions (as carboxylate salt); fluorination enhances oxidative stability .

- 4-(2-Aminoethyl)pyridine: Soluble in polar solvents; prone to oxidation unless stored under inert conditions .

Preparation Methods

Reaction Mechanism and Substrate Design

The vapor-phase method, exemplified in US2494204A, involves reacting cyanogen gas (CN) with 1,3-dienes at elevated temperatures (475–495°C) to form 2-cyanopyridines. For 4-pentyl-2-cyanopyridine, a substituted diene such as 1-pentyl-1,3-butadiene undergoes [4+2] cycloaddition with cyanogen, followed by dehydrogenation. The pentyl group directs regioselectivity to the para position relative to the cyano group due to steric and electronic effects.

Process Optimization

Critical parameters include:

-

Temperature : Maintaining 475–495°C ensures complete cyclization while minimizing side reactions like polymerization.

-

Contact Time : ~10 seconds in the reaction zone prevents thermal degradation.

-

Feed Ratio : A molar ratio of 1.16:1 (cyanogen:diene) maximizes yield.

Post-reaction purification involves recrystallization from low-boiling ligroin and ether, achieving >99% purity. Challenges include isomer formation (e.g., 2-cyano-3-pentylpyridine), necessitating careful chromatographic separation.

Piperidone-Based Synthesis via Tosmic Reagents

Two-Step Ring Construction

CN114105869B outlines a solution-phase method for 2-propyl-4-cyanopyridine, adaptable to 4-pentyl derivatives by substituting 2-propyl-4-piperidone with 4-pentyl-4-piperidone.

Step 1: Nucleophilic Addition-Cyclization

-

Reagents :

-

p-Toluenesulfonylmethyl isocyanide (Tosmic) introduces the cyano group.

-

Base : Potassium tert-butoxide deprotonates the piperidone, enabling nucleophilic attack.

-

-

Conditions :

The intermediate 4-pentyl-2-cyanopiperidine forms via thioimidate elimination, confirmed by H NMR (δ 8.83 ppm for pyridine protons).

Step 2: Aromatization

Dehydroxylation using Ru/Co catalysts (0.01–0.05 wt%) in propylene glycol dimethyl ether (16:1 solvent ratio) at 60–100°C yields 4-pentyl-2-cyanopyridine.

Yield and Purity

Halogenation-Cyanation Sequential Approach

Chloropyridine Intermediate

Inspired by ACS Omega, 4-pentyl-2-hydroxypyridine is treated with POCl to form 2-chloro-4-pentylpyridine.

Cyanation via Rosenmund-von Braun Reaction

The chloride undergoes substitution with CuCN at 200–250°C, yielding 4-pentyl-2-cyanopyridine.

Limitations:

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Isomerization Risks

Electron-withdrawing groups (e.g., -CF) enhance cyano group reactivity but may promote isomerization. For example, 2-cyano-3-pentylpyridine forms if temperature control lapses.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Pentyl-2-cyanopyridine serves as a precursor for Pim-1 kinase inhibitors, where the cyano group participates in halogen bonding with Glu121.

Agrochemicals

The pentyl chain enhances lipid solubility, optimizing fungicidal activity in crop protection agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Pentyl-2-cyanopyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-cyanopyridine derivatives with pentyl halides under basic conditions (e.g., NaOH in dichloromethane at 20°C) can yield the target compound. Reaction optimization includes adjusting temperature, solvent polarity, and stoichiometry to improve yields (e.g., 99% yield achieved under controlled conditions in analogous syntheses) .

- Characterization : Confirm structural integrity via NMR (¹H/¹³C) and IR spectroscopy, referencing PubChem or NIST data for spectral comparisons .

Q. How can researchers ensure purity and stability of 4-Pentyl-2-cyanopyridine during storage?

- Methodology : Use HPLC or GC-MS for purity assessment (>98% purity is standard for research-grade compounds). Store the compound in airtight containers at room temperature (RT) under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture or light .

Q. What solvents are compatible with 4-Pentyl-2-cyanopyridine for experimental applications?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Pre-screen solubility using micro-scale experiments to avoid precipitation in reaction mixtures .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for 4-Pentyl-2-cyanopyridine derivatives?

- Methodology : Cross-validate data using multiple techniques (e.g., 2D NMR, X-ray crystallography). Compare results with computational models (DFT calculations) to confirm electronic environments. Contradictions may arise from tautomerism or impurities; repurify via column chromatography or recrystallization .

Q. What strategies mitigate low yields in multi-step syntheses involving 4-Pentyl-2-cyanopyridine intermediates?

- Methodology : Optimize intermediate isolation (e.g., flash chromatography) and employ protecting groups for reactive sites. Monitor reaction progress via TLC or in-situ IR. For example, analogous pyridine derivatives achieved high yields by controlling stoichiometry and reaction time .

Q. How does 4-Pentyl-2-cyanopyridine interact with biological targets (e.g., enzymes or receptors), and how can binding mechanisms be studied?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking simulations (e.g., AutoDock) can predict interaction sites. Validate with mutagenesis studies on target proteins .

Q. What safety protocols are critical when handling 4-Pentyl-2-cyanopyridine in toxicological assays?

- Methodology : Follow GHS guidelines for acute toxicity (Category 4 for oral/dermal/inhalation risks). Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations. Refer to SDS sheets for spill management and first-aid measures .

Data Analysis & Experimental Design

Q. How to design dose-response studies for 4-Pentyl-2-cyanopyridine in pharmacological research?

- Methodology : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to assess EC₅₀/IC₅₀ values. Include positive/negative controls and replicate experiments (n ≥ 3). Statistical analysis via ANOVA or nonlinear regression (e.g., GraphPad Prism) ensures robustness .

Q. What analytical techniques resolve structural ambiguities in halogenated pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.